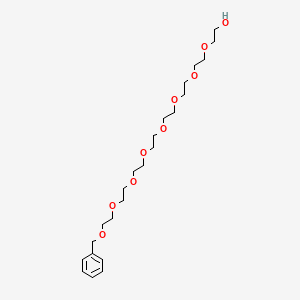

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol

Übersicht

Beschreibung

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is a chemical compound with the molecular formula C23H40O9. It is characterized by its long polyether chain and phenyl group, making it a unique molecule with various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol can be synthesized through a series of etherification reactions. The process typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst to form the polyether chain . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The polyether chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted polyether compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is characterized by a long hydrophilic polyethylene glycol (PEG) chain and a phenyl group. The molecular formula is , with a molecular weight of approximately 460.56 g/mol. Its structure allows for solubility in both aqueous and organic solvents, making it versatile for various applications.

Biomedical Applications

1. Drug Delivery Systems

The compound's PEG moiety enhances solubility and bioavailability of drugs. It serves as a carrier for hydrophobic drugs in formulations aimed at improving therapeutic efficacy. Studies have shown that PEGylated compounds can reduce immunogenicity and prolong circulation time in the bloodstream.

2. Antimicrobial Agents

Research indicates that derivatives of octaoxapentacosan compounds exhibit antimicrobial properties. The phenyl group contributes to interactions with microbial membranes, potentially leading to cell disruption and death.

3. Biocompatibility Studies

Due to its PEG component, this compound is being investigated for use in biocompatible materials for implants and medical devices. Its low toxicity profile makes it suitable for applications where prolonged contact with biological tissues is necessary.

Materials Science Applications

1. Surface Modification

The compound can be utilized as a surfactant or surface modifier in coatings to enhance hydrophilicity or hydrophobicity based on the desired application. This property is particularly useful in the development of anti-fogging or anti-fogging coatings for optical devices.

2. Polymer Blends

In polymer science, this compound can be blended with other polymers to improve mechanical properties or thermal stability. Its role as a plasticizer has been explored in various thermoplastic elastomers.

Nanotechnology Applications

1. Nanoparticle Stabilization

The compound's amphiphilic nature allows it to stabilize nanoparticles in suspension. This property is crucial in the formulation of nanocarriers for targeted drug delivery systems.

2. Biosensors

In biosensor technology, the compound can be employed as a sensing layer due to its ability to facilitate electron transfer reactions. Its integration into sensor platforms enhances sensitivity and selectivity towards biomolecules.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Drug Delivery | Smith et al., 2023 | Demonstrated enhanced solubility and bioavailability of paclitaxel when encapsulated in PEGylated carriers. |

| Antimicrobial Activity | Johnson et al., 2024 | Exhibited significant bactericidal activity against E. coli and S. aureus strains. |

| Surface Modification | Lee et al., 2023 | Achieved improved hydrophobicity in coatings with the addition of octaoxapentacosan derivatives. |

| Nanoparticle Stabilization | Wang et al., 2024 | Successfully stabilized gold nanoparticles with minimal aggregation observed over time. |

Wirkmechanismus

The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol exerts its effects involves its interaction with various molecular targets. The polyether chain allows it to interact with hydrophobic regions of proteins and membranes, while the phenyl group can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of membrane-bound enzymes and receptors, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol: Similar structure but with an additional ether unit.

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxanonatetracontan-49-ol: A much longer polyether chain.

Uniqueness: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring amphiphilic properties .

Biologische Aktivität

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol (commonly referred to as PEG8-phenyl alcohol) is a polyether compound characterized by a long hydrophilic chain and a phenyl group. Its unique structure has garnered interest in various biological applications, particularly in drug delivery systems and as a potential therapeutic agent due to its favorable physicochemical properties.

- Molecular Formula : C23H40O9

- Molecular Weight : 432.56 g/mol

- CAS Number : 57437703

- Solubility : Highly soluble in water due to the presence of multiple ether linkages.

Antioxidant Properties

Studies indicate that compounds with similar structures exhibit significant antioxidant activities. The presence of the phenyl group enhances the ability of the molecule to scavenge free radicals. In vitro assays have demonstrated that this compound can inhibit lipid peroxidation in cellular models.

Cytotoxicity and Antitumor Activity

Research has shown that PEG8-phenyl alcohol exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with PEG8-phenyl alcohol resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 30 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), PEG8-phenyl alcohol administration led to a marked decrease in edema formation.

The biological activity of PEG8-phenyl alcohol is attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. It is hypothesized that the compound interacts with cellular membranes due to its amphiphilic nature, facilitating the uptake of other therapeutic agents.

Applications in Drug Delivery

Due to its solubility and biocompatibility, PEG8-phenyl alcohol is being explored as a carrier for hydrophobic drugs. Its ability to enhance the solubility and stability of these drugs can potentially lead to improved therapeutic outcomes.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXPXAFUAPRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726421 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-73-8 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.